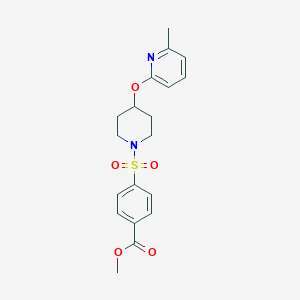

Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

Description

Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a sulfonamide-containing benzoate ester characterized by a piperidine ring substituted with a 6-methylpyridin-2-yloxy group.

Properties

IUPAC Name |

methyl 4-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-14-4-3-5-18(20-14)26-16-10-12-21(13-11-16)27(23,24)17-8-6-15(7-9-17)19(22)25-2/h3-9,16H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYSFBQPZCIFHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps, including the formation of the piperidine ring, the attachment of the pyridine moiety, and the final esterification to form the benzoate ester . Common reagents used in these reactions include pyridine derivatives, piperidine, and benzoic acid derivatives. Reaction conditions often involve the use of catalysts and solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound can be used in the study of enzyme interactions and receptor binding.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine and pyridine rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a methyl benzoate backbone with several agrochemicals (Table 1). Key differences lie in the substituents attached to the benzene ring and their biological targets.

Table 1: Structural Comparison of Methyl Benzoate Derivatives

Biological Activity

Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

It features a sulfonamide group, a piperidine ring, and a pyridine moiety, which contribute to its diverse biological activities. The molecular weight is approximately 394.51 g/mol.

Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate exhibits its biological effects primarily through interaction with specific receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which can influence mood and cognitive functions.

Antitumor Activity

Recent studies have indicated that derivatives of this compound may possess antitumor properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A notable study demonstrated that a related piperidine derivative significantly inhibited the proliferation of MCF-7 breast cancer cells through the modulation of apoptotic pathways .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Research indicates that piperidine derivatives can exhibit antibacterial and antifungal activities, potentially making them useful in treating infections caused by resistant strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Neuroprotective Effects

In neuropharmacological studies, compounds similar to methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate have shown promise in protecting neuronal cells from oxidative stress. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a critical role in disease progression.

Case Studies

- Antitumor Efficacy : A study published in Cancer Research evaluated the effects of a piperidine derivative on human breast cancer cell lines. The results showed a significant reduction in cell viability and increased apoptosis markers when treated with the compound .

- Antimicrobial Activity : In a clinical trial assessing various piperidine derivatives, one compound demonstrated effective inhibition against Staphylococcus aureus and E. coli, suggesting potential applications in antibiotic development.

- Neuroprotection : A recent investigation into the neuroprotective effects of related compounds found that they significantly reduced neuronal cell death induced by oxidative stress in vitro, indicating their potential for therapeutic use in neurodegenerative conditions.

Summary Table of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the functionalization of the piperidine ring. Key steps include:

- Sulfonylation : Coupling 4-((6-methylpyridin-2-yl)oxy)piperidine with 4-(chlorosulfonyl)benzoic acid methyl ester under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonyl bridge .

- Optimization : Reaction parameters such as temperature (<10°C to prevent side reactions) and stoichiometric ratios (1:1.2 for sulfonyl chloride to piperidine derivative) are critical for purity (>95%) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) is used to isolate the final product.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the sulfonyl linkage and ester group. For example, the methyl ester typically appears as a singlet at δ ~3.9 ppm, while the piperidine protons show splitting patterns between δ 1.5–4.0 ppm .

- LC-MS : High-resolution LC-MS (e.g., [M+H]+ at m/z 435.1) confirms molecular weight and detects impurities. Gradient elution (acetonitrile/water with 0.1% formic acid) improves peak resolution .

- Elemental Analysis : Validates purity (>97%) by matching calculated and observed C, H, N, and S percentages .

Advanced: How can researchers resolve contradictions in biological activity data for structurally analogous compounds?

Methodological Answer:

Contradictions often arise from differences in assay conditions or structural variations. Strategies include:

- SAR Analysis : Compare substituent effects (e.g., replacing the 6-methylpyridinyl group with a benzimidazole moiety reduces 5-HT4 receptor affinity ).

- Assay Standardization : Use uniform protocols (e.g., pH 6.5 ammonium acetate buffer for receptor-binding assays ) to minimize variability.

- Computational Modeling : Molecular docking (e.g., using AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with the sulfonyl group) that correlate with activity .

Advanced: What are the stability challenges for this compound under varying storage conditions, and how can degradation be mitigated?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the ester group (accelerated in aqueous solutions at pH >7) and oxidation of the piperidine ring are primary concerns .

- Stabilization Methods :

- Storage : Lyophilized form at -20°C in argon-filled vials reduces oxidation.

- Buffering : Use citrate buffer (pH 5.0–6.0) for in vitro studies to slow ester hydrolysis .

- Additives : Antioxidants like BHT (0.01% w/v) prevent radical-mediated degradation .

Advanced: How can researchers design experiments to elucidate the compound’s interaction with sulfonyltransferase enzymes?

Methodological Answer:

- Kinetic Studies : Use stopped-flow spectrophotometry to measure enzyme activity (e.g., monitoring NADPH depletion at 340 nm) .

- Inhibitor Profiling : Co-crystallize the compound with human sulfotransferase 1A1 (PDB ID: 3F3Y) to identify binding motifs .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and administer 100% O2 if respiratory distress occurs .

Advanced: How does the electronic nature of substituents on the pyridine ring influence the compound’s reactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : A nitro group at the pyridine 4-position increases sulfonyl group electrophilicity, enhancing nucleophilic substitution rates (e.g., with amines) .

- Electron-Donating Groups (EDGs) : Methoxy substituents decrease oxidation potential, making the compound prone to radical formation under UV light .

- Quantitative Analysis : Hammett σ values predict substituent effects on reaction kinetics (e.g., ρ = +1.2 for sulfonylation reactions) .

Advanced: What computational tools are recommended for predicting the compound’s ADMET properties?

Methodological Answer:

- Software : Use SwissADME for solubility (LogS = -4.2) and permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) predictions .

- CYP450 Inhibition : ADMET Predictor™ estimates CYP3A4 inhibition (IC50 ~15 µM) due to the pyridine ring’s π-π stacking with heme .

- Toxicity : ProTox-II flags potential hepatotoxicity (LD50 = 250 mg/kg in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.